molecular formula C12H15N3 B14946403 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B14946403
M. Wt: 201.27 g/mol
InChI Key: CHOVMIQTNGTCKP-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a methyl group and a pyridine ring connected via a methanamine linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Linkage Formation: The final step involves the formation of the methanamine linkage between the pyrrole and pyridine rings. This can be achieved through reductive amination, where the pyrrole and pyridine derivatives are reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanamine
  • 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-2-ylmethyl)methanamine
  • 1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)ethanamine

Uniqueness

1-(1-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C12H15N3/c1-15-8-2-3-12(15)10-14-9-11-4-6-13-7-5-11/h2-8,14H,9-10H2,1H3

InChI Key

CHOVMIQTNGTCKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CC=NC=C2

Origin of Product

United States

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